molecular formula C24H24N4O B2445965 N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896070-62-5

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2445965
CAS No.: 896070-62-5
M. Wt: 384.483
InChI Key: MRYXPFUBPLLMOH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine (CAS 896829-94-0) is a sophisticated chemical entity based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in modern medicinal chemistry . This compound features a fused, rigid, and planar bicyclic core that integrates a cyclopenta ring, enhancing its structural complexity and potential for diverse biological interactions. The molecular formula is C24H26N4O with a molecular weight of 386.49 g/mol . The pyrazolo[1,5-a]pyrimidine core is recognized for its significant role in targeted cancer therapy, primarily due to its potent protein kinase inhibitor (PKI) activity . Compounds based on this scaffold can act as ATP-competitive or allosteric inhibitors, effectively disrupting aberrant signaling pathways that are hallmarks of cancer progression . Specific PP derivatives have been developed as covalent inhibitors of Bruton's tyrosine kinase (BTK), such as Zanubrutinib, and as potent inhibitors of mycobacterial ATP synthase for tuberculosis research . The structural features of this compound—including the 4-ethoxyphenylamine group and the 3-phenyl substitution—are consistent with pharmacophores known to be critical for high-affinity binding to enzymatic targets, suggesting its value in hit-to-lead optimization campaigns . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this compound in various exploratory studies, including but not limited to, enzymatic inhibition assays, structure-activity relationship (SAR) investigations, and as a key intermediate in the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-3-29-19-14-12-18(13-15-19)25-23-20-10-7-11-21(20)26-24-22(16(2)27-28(23)24)17-8-5-4-6-9-17/h4-6,8-9,12-15,25H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYXPFUBPLLMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications in therapeutic areas, particularly oncology.

  • Molecular Formula : C24H24N4O
  • Molecular Weight : 384.48 g/mol
  • IUPAC Name : N-(4-ethoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the cyclopentapyrazole core followed by functionalization at the phenyl and ethoxy positions. The detailed synthetic route is crucial for ensuring high yields and purity necessary for biological testing.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The MTT assay has been employed to assess cytotoxicity:

Cell Line IC50 (µM) Inhibition (%)
A549 (Lung)15.075%
MCF-7 (Breast)12.580%
HCT116 (Colon)20.070%

The compound demonstrated significant growth inhibition across all tested cell lines, indicating a promising profile as an anticancer agent .

Preliminary investigations suggest that the mechanism of action may involve the inhibition of specific kinases associated with cell proliferation and survival pathways. The compound has shown inhibitory effects on several tyrosine kinases at concentrations around 10 µM:

Kinase Inhibition Rate (%)
CDK1/Cyclin A222.51
ALK17.36
FGFR111.82
FAK10.52

These results indicate that this compound may act through a multi-target mechanism involving key regulatory proteins in cancer cell signaling .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications at the ethoxy and phenyl positions can significantly influence the biological activity of the compound. Compounds with electron-donating groups at these positions tend to exhibit enhanced activity compared to those with electron-withdrawing groups. This relationship underscores the importance of molecular design in optimizing therapeutic efficacy.

Case Studies

Several case studies have highlighted the application of this compound in preclinical models:

  • Case Study 1 : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
  • Case Study 2 : Combination therapy with standard chemotherapeutic agents showed enhanced efficacy when used alongside this compound, suggesting potential for use in combination regimens .

Chemical Reactions Analysis

Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

The target compound’s substituents (e.g., 4-ethoxyphenyl, methyl, phenyl) are introduced via:

Nucleophilic Substitution at the 8-Amino Position

The 8-amino group undergoes substitution with aryl halides (e.g., 4-ethoxyphenyl iodide) under Buchwald-Hartwig conditions:

  • Reagents :

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Ligands (e.g., Xantphos)

    • Base (e.g., Cs₂CO₃)

  • Yield : ~70–85% for analogous derivatives.

Electrophilic Aromatic Substitution

The phenyl and cyclopenta moieties can undergo halogenation or nitration. For example:

  • Chlorination : Cl₂/FeCl₃ in CH₂Cl₂ at 0°C → 3-chloro derivatives (yield: 60–75%) .

Cyclization to Form the 6,7-Dihydro-5H-Cyclopenta Moiety

The dihydrocyclopenta ring is formed via intramolecular cyclization of a keto-enol intermediate under acidic conditions :

  • Conditions :

    • Acetic acid (6 equiv) in ethanol at 130°C

    • O₂ atmosphere

  • Mechanism :

    • Enolization of β-diketone (e.g., dimedone).

    • Nucleophilic attack by N-amino group of pyridine.

    • Oxidative dehydrogenation to form fused cyclopenta ring .

Mechanistic Insights

The reaction proceeds via:

  • Enol Addition : The enol form of β-dicarbonyl compounds adds to the N-amino-2-iminopyridine.

  • Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation to form intermediate B .

  • Cyclization : Intermediate B cyclizes to generate the pyrazolo[1,5-a]pyrimidine core .

Mechanistic Pathway: **1**+**2**O2,HOAc**4** (Pyrazolo[1,5-a]pyrimidine)\text{Mechanistic Pathway: } \text{**1**} + \text{**2**} \xrightarrow{\text{O}_2, \text{HOAc}} \text{**4** (Pyrazolo[1,5-a]pyrimidine)}

Reaction Optimization and By-Product Mitigation

  • Acetic Acid Loading : Excess acetic acid (>6 equiv) promotes triazolo[1,5-a]pyridine by-products .

  • Solvent Effects : Ethanol outperforms DMF or acetonitrile due to better stabilization of intermediates .

Q & A

Basic Research Questions

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR Analysis : Assign chemical shifts for protons and carbons in the pyrazolo-pyrimidine core (e.g., cyclopenta[d]pyrimidine protons at δ 2.3–3.1 ppm for methyl groups and δ 6.8–7.5 ppm for aromatic protons). Cross-validate with DEPT and 2D NMR (HSQC, HMBC) to confirm connectivity .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the fused-ring system) and dihedral angles between aromatic substituents (e.g., 12.8° twist between pyrimidine and phenyl groups) .
  • HRMS/IR Validation : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy and characteristic IR stretches (e.g., C=O at ~1680 cm⁻¹ if applicable) .

Q. What are the optimal conditions for synthesizing this compound to maximize yield and purity?

  • Methodological Answer :

  • Stepwise Synthesis : Use a one-pot two-step reaction under solvent-free conditions for initial cyclization, followed by alkylation/arylation of the pyrimidine core (e.g., reflux in dry acetonitrile with alkyl halides at 80°C for 8–12 hours) .
  • Purification : Recrystallize from acetonitrile or methanol to remove unreacted intermediates. Monitor purity via HPLC (C18 column, 70:30 MeOH:H2O) .
  • Yield Optimization : Adjust stoichiometry of aryl amines (1.2–1.5 eq) and use catalysts like K2CO3 to reduce side-product formation .

Q. How can researchers address low solubility in aqueous media during in vitro assays?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or morpholine) at the 4-ethoxyphenyl substituent to improve bioavailability .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for this compound’s conformation arise, and how can they be resolved?

  • Methodological Answer :

  • Dynamic Effects in NMR : Rotational barriers in the 4-ethoxyphenyl group may cause averaged signals. Perform variable-temperature NMR (VT-NMR) to observe restricted rotation (e.g., coalescence temperature analysis) .
  • Crystallographic vs. Solution State : Compare X-ray dihedral angles (e.g., 86.1° for the 4-methoxyphenyl group) with NOESY correlations to identify solution-state conformers .
  • DFT Calculations : Optimize geometries using Gaussian09 (B3LYP/6-31G*) to model energy differences between conformers .

Q. What strategies can be used to elucidate the compound’s mechanism of action in kinase inhibition assays?

  • Methodological Answer :

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., CDK9, EGFR) using ATP-competitive assays (IC50 determination via fluorescence polarization) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in the ATP-binding pocket. Validate with mutagenesis studies (e.g., Ala-scanning of key residues like Lys48 in CDK9) .
  • Cellular Validation : Perform Western blotting for downstream targets (e.g., phospho-RNA polymerase II for CDK9 inhibition) in cancer cell lines (MIA PaCa-2, AsPC-1) .

Q. How can researchers reconcile discrepancies in biological activity across structurally analogous derivatives?

  • Methodological Answer :

  • SAR Table : Compare substituent effects (e.g., 4-ethoxyphenyl vs. 4-trifluoromethylphenyl) on IC50 values (see Table 1 ) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives using Schrödinger’s FEP+ to identify critical substituent interactions .

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